molecular formula C18H10N4O5S B4939287 4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4939287
M. Wt: 394.4 g/mol
InChI Key: SJLFQFCZKCCDJD-UHFFFAOYSA-N
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Description

4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core linked to a nitro-substituted isoindole and a thiazole ring. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: Starting from phthalic anhydride, the isoindole core can be synthesized through a condensation reaction with an appropriate amine.

    Nitration: The isoindole core can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: Finally, the benzamide core can be coupled with the nitro-substituted isoindole and the thiazole ring using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Antimicrobial Studies: Evaluated for its potential to inhibit the growth of bacteria and fungi.

    Anticancer Research: Investigated for its ability to induce apoptosis in cancer cells.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide: Lacks the thiazole ring.

    N-(1,3-thiazol-2-yl)benzamide: Lacks the nitro-substituted isoindole.

Uniqueness

The presence of both the nitro-substituted isoindole and the thiazole ring in 4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide makes it unique, potentially offering a combination of biological activities not seen in simpler analogs.

Properties

IUPAC Name

4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O5S/c23-15(20-18-19-7-8-28-18)10-1-3-11(4-2-10)21-16(24)13-6-5-12(22(26)27)9-14(13)17(21)25/h1-9H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLFQFCZKCCDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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